molecular formula C12H21N5S B3170224 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 941867-27-2

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3170224
CAS No.: 941867-27-2
M. Wt: 267.4 g/mol
InChI Key: JIZQXTXPYMFBSI-UHFFFAOYSA-N
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Description

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both piperidine and thiadiazole moieties Piperidine is a six-membered ring containing one nitrogen atom, while thiadiazole is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The piperidine moieties can interact with various receptors or enzymes, while the thiadiazole ring can participate in redox reactions or coordinate with metal ions. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiadiazole derivatives, such as:

Uniqueness

The uniqueness of 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine lies in its dual piperidine moieties, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

IUPAC Name

5-(4-piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5S/c13-11-14-15-12(18-11)17-8-4-10(5-9-17)16-6-2-1-3-7-16/h10H,1-9H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZQXTXPYMFBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222932
Record name 5-[1,4′-Bipiperidin]-1′-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941867-27-2
Record name 5-[1,4′-Bipiperidin]-1′-yl-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941867-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1,4′-Bipiperidin]-1′-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

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